1,2,4-trifluoro-5-iodobenzene
Overview
Description
1,2,4-trifluoro-5-iodobenzene is a halogenated benzene derivative with the molecular formula C6H2F3I. It is an aromatic compound containing both fluorine and iodine atoms, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-trifluoro-5-iodobenzene typically involves the halogenation of benzene derivatives. One common method includes the reaction of 2,4,5-trifluorophenylacetic acid with iodine under specific conditions to introduce the iodine atom into the aromatic ring . Another method involves the reaction of 1,2,4-trifluorobenzene with iodine in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These methods are designed to ensure high yield and purity, making the compound suitable for use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-trifluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine yields an aniline derivative, while coupling with an aryl boronic acid produces a biaryl compound .
Scientific Research Applications
1,2,4-trifluoro-5-iodobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-trifluoro-5-iodobenzene is primarily related to its ability to undergo substitution and coupling reactions. The presence of fluorine atoms enhances the compound’s reactivity by stabilizing the transition state during these reactions. This stabilization is achieved through the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the aromatic ring .
Comparison with Similar Compounds
2,4-Difluoroiodobenzene: Similar in structure but lacks one fluorine atom, resulting in different reactivity and applications.
2,3,4-Trifluoroiodobenzene: Another trifluoroiodobenzene isomer with fluorine atoms in different positions, leading to variations in chemical behavior and uses.
Uniqueness: 1,2,4-trifluoro-5-iodobenzene is unique due to the specific positioning of its fluorine and iodine atoms, which confer distinct reactivity patterns and make it particularly useful in certain synthetic applications. Its ability to participate in a wide range of chemical reactions and its role as a versatile intermediate in the synthesis of complex molecules highlight its importance in both research and industry .
Properties
IUPAC Name |
1,2,4-trifluoro-5-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKPWDYXMTASO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375313 | |
Record name | 2,4,5-Trifluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17533-08-3 | |
Record name | 2,4,5-Trifluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17533-08-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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